![molecular formula C14H12ClN5 B2795370 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole CAS No. 2380176-08-7](/img/structure/B2795370.png)
1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole, also known as CPB, is a compound that has been extensively studied for its potential use in the field of medicinal chemistry. CPB is a heterocyclic compound that contains both benzimidazole and pyrimidine rings, which are known to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole is not fully understood. However, it has been suggested that 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole may inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells. 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, leading to its anti-inflammatory and antioxidant activities.
Biochemical and Physiological Effects:
1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole has also been shown to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole is its potent antitumor activity against various cancer cell lines. 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole has also been shown to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole. One potential direction is the synthesis of novel analogs of 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole with improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole, which may lead to the discovery of new targets for the treatment of cancer and inflammatory diseases. Additionally, the potential use of 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole in combination with other drugs or therapies should be explored to enhance its efficacy and reduce potential side effects.
Synthesemethoden
1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole can be synthesized through a multi-step process involving the reaction of various chemical intermediates. One of the most common methods for synthesizing 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole involves the reaction of 5-chloropyrimidine-2-carboxylic acid with 3-aminomethylazetidine dihydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then subjected to further reactions to yield 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole.
Wissenschaftliche Forschungsanwendungen
1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole has also been shown to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5/c15-10-5-16-14(17-6-10)19-7-11(8-19)20-9-18-12-3-1-2-4-13(12)20/h1-6,9,11H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSODMJPTDRQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Cl)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-Ethylpiperazin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2795287.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2795292.png)
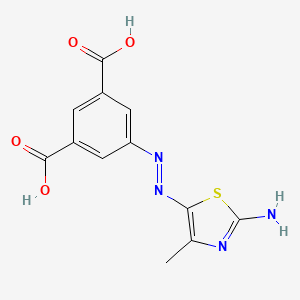
![4-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzamide](/img/structure/B2795299.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2795300.png)
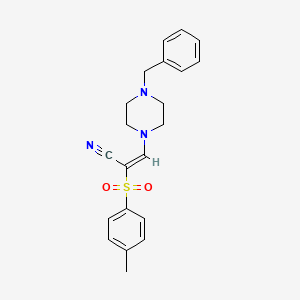

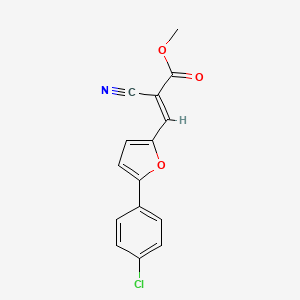
![9-(4-bromophenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2795305.png)
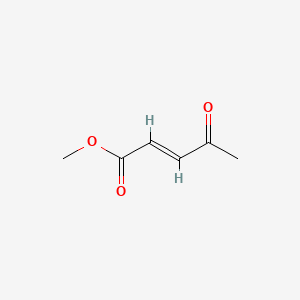
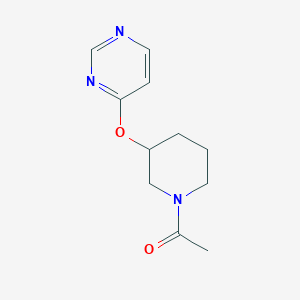
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2795309.png)
![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2795310.png)